molecular formula C9H9ClO B12340304 2-(2-Chlorophenyl)-2-methyloxirane

2-(2-Chlorophenyl)-2-methyloxirane

Cat. No.: B12340304
M. Wt: 168.62 g/mol
InChI Key: SZJKFEBRSVOESK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methyloxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its potential as a chiral building block in the production of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2-methyloxirane typically involves the reaction of 2-chlorophenylmagnesium bromide with an appropriate epoxide precursor. The reaction conditions often include the use of a solvent such as diethyl ether or tetrahydrofuran (THF) and a temperature range of -10°C to 0°C to ensure the stability of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process can be scaled up by employing larger volumes of reactants and solvents, along with efficient cooling systems to maintain the desired temperature range .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2-methyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nature of the nucleophile. The compound’s reactivity is primarily due to the strained three-membered ring, which makes it highly susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 2-(2-Chlorophenyl)-2-methyloxirane is unique due to the presence of both the chlorophenyl and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-methyloxirane

InChI

InChI=1S/C9H9ClO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

SZJKFEBRSVOESK-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=CC=CC=C2Cl

Origin of Product

United States

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